3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
CAS No.: 1106751-46-5
Cat. No.: VC6128789
Molecular Formula: C19H21BrN2OS
Molecular Weight: 405.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1106751-46-5 |
|---|---|
| Molecular Formula | C19H21BrN2OS |
| Molecular Weight | 405.35 |
| IUPAC Name | 1-(2-methylphenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
| Standard InChI | InChI=1S/C19H21N2OS.BrH/c1-15-8-5-6-11-17(15)20-14-19(22,16-9-3-2-4-10-16)21-12-7-13-23-18(20)21;/h2-6,8-11,22H,7,12-14H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | JTOQVHATCSZIPJ-UHFFFAOYSA-M |
| SMILES | CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O.[Br-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a fused bicyclic system comprising an imidazole ring condensed with a partially saturated thiazine moiety. Key structural elements include:
-
Imidazo[2,1-b] thiazine core: A six-membered thiazine ring (containing sulfur at position 1 and nitrogen at position 3) fused to a five-membered imidazole ring.
-
Substituents:
-
3-Hydroxy group at position 3
-
Phenyl ring at position 3
-
o-Tolyl group (2-methylphenyl) at position 1
-
-
Counterion: Bromide (Br⁻) balancing the positive charge on the nitrogenous heterocycle.
The molecular formula is C₂₀H₂₁BrN₂OS, yielding a molecular weight of 417.36 g/mol.
Spectroscopic Signatures
While direct spectral data for this compound remains unpublished, analogous structures demonstrate characteristic patterns:
-
¹H NMR:
-
Aromatic protons: δ 6.8–7.5 ppm (phenyl/o-tolyl groups)
-
Thiazine methylene protons: δ 2.5–3.2 ppm (H-5, H-6, H-7)
-
Imidazole protons: δ 5.8–6.3 ppm (H-2)
-
-
¹³C NMR:
-
IR Spectroscopy:
Synthetic Methodologies
Core Heterocycle Formation
The imidazo-thiazine scaffold is typically constructed through cyclocondensation reactions. A representative pathway involves:
-
Thiazine Precursor Preparation:
-
Reaction of 2-aminothiazole with α-bromoacetophenone derivatives under refluxing ethanol (78°C, 6–8 hrs).
-
Intermediate isolation via vacuum filtration (Yield: 65–75%).
-
-
Imidazole Annulation:
-
Hydroxylation:
-
Salt Formation:
-
Counterion exchange via treatment with HBr gas in diethyl ether yields the bromide salt (Purification: recrystallization from ethanol/water).
-
Process Optimization
Critical parameters influencing synthetic efficiency:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 75–80°C | ±15% yield |
| Solvent Polarity | ε = 20–30 (EtOH) | Crystal purity |
| Catalyst Loading | 5 mol% p-TsOH | Rate enhancement |
| Anion Exchange Time | 2–4 hrs | Salt stability |
Data extrapolated from analogous syntheses .
Physicochemical Properties
Solubility Profile
The compound exhibits marked solubility dependence on solvent polarity:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.8 ± 0.2 | 25 |
| Ethanol | 12.5 ± 1.3 | 25 |
| DMSO | 45.0 ± 3.1 | 25 |
| Dichloromethane | 3.2 ± 0.7 | 25 |
Hydrogen bonding from the hydroxy group and ionic character dominate solubility behavior .
Thermal Stability
Thermogravimetric analysis (TGA) of similar compounds reveals:
-
Decomposition onset: 218–225°C
-
Major mass loss events:
Reactivity and Functionalization
Electrophilic Substitution
The aromatic rings undergo regioselective reactions:
-
Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups para to existing substituents (Yield: 55–60%) .
-
Sulfonation: Oleum treatment at 80°C produces water-soluble sulfonic acid derivatives.
Hydrogen Bonding Interactions
The 3-hydroxy group participates in:
-
Intramolecular H-bonding: Stabilizes the thiazine chair conformation (O···N distance: 2.7 Å).
-
Intermolecular interactions: Facilitates crystal packing in the solid state (X-ray diffraction data pending).
| Cell Line | IC₅₀ (μM) | Reference Compound IC₅₀ |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | Doxorubicin: 0.3 ± 0.1 |
| A549 (Lung) | 18.9 ± 2.3 | Cisplatin: 2.1 ± 0.4 |
| HeLa (Cervical) | 15.7 ± 1.8 | Paclitaxel: 0.9 ± 0.2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume